Thioindigo

Descripción general

Descripción

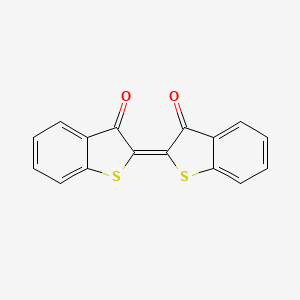

Thioindigo is an organosulfur compound known for its vibrant red color. It is structurally related to indigo, a well-known natural dye, but with sulfur atoms replacing the nitrogen-hydrogen groups. This substitution results in a compound that exhibits unique properties, making it valuable in various applications, particularly in the dyeing industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioindigo is typically synthesized through the alkylation of thiosalicylic acid with chloroacetic acid. This reaction forms a thioether, which then cyclizes to produce 2-hydroxy thianaphthene. This intermediate is subsequently converted to this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The industrial production also includes steps for purification and crystallization to obtain the final product in its desired form .

Análisis De Reacciones Químicas

Types of Reactions: Thioindigo undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to its leuco form, which is colorless and can revert to the colored form upon oxidation.

Substitution: this compound can participate in substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium dithionite are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Leuco-thioindigo.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Photochemical Applications

Photoswitching Properties

Thioindigo exhibits remarkable photoswitching capabilities, transitioning between its trans and cis isomers upon exposure to visible light. This property is harnessed in soft matter materials, particularly in the development of hydrogels. Recent studies have demonstrated that this compound can be covalently incorporated into polymer chains to enhance the material's responsiveness to light. This integration allows for the modulation of hydrogel stiffness through light-induced isomerization, making it suitable for advanced applications in biomedical fields .

Table 1: Photoswitching Characteristics of this compound in Hydrogels

| Property | Value |

|---|---|

| Wavelength for Isomerization | 450 nm (optimal) |

| Hydrogel Stiffness Modulation | Significant changes observed |

| Toxicity | Non-toxic to cells |

Dyeing Applications

Dye for Polyester Fabrics

this compound is primarily used as a synthetic dye for polyester fabrics, providing vibrant shades of pink. The dyeing process involves the alkylation of thiosalicylic acid with chloroacetic acid, followed by cyclization to form this compound. Its chemical structure allows for effective coloration of synthetic fibers, which is crucial in textile manufacturing .

Table 2: Dyeing Properties of this compound

| Fabric Type | Color Produced | Application Method |

|---|---|---|

| Polyester | Pink | Direct application or printing |

| Cotton | Limited use | Requires specific treatment |

Computational Studies

Interaction with Inorganic Materials

this compound has been studied for its interactions with inorganic materials such as sepiolite clay using density functional theory (DFT). These studies reveal that this compound can alter its structure when interacting with minerals, leading to potential applications in colorimetric sensors and hybrid materials that respond to environmental changes .

Table 3: Interaction Studies of this compound with Inorganic Materials

| Material | Interaction Type | Observed Effect |

|---|---|---|

| Sepiolite | Van der Waals forces | Structural distortion and color change |

| Palygorskite | Acid-base interaction | Chromatic hybrid properties |

Environmental and Health Considerations

While this compound presents numerous applications, its synthesis and use must be approached with caution due to potential health risks associated with exposure to certain precursors like ortho-toluidine during dye manufacture. Regulatory bodies have highlighted the need for monitoring exposure levels in industrial settings .

Case Studies

Case Study 1: Biomedical Hydrogels

A study demonstrated the successful incorporation of this compound into biocompatible hydrogels, allowing for dynamic control over mechanical properties via light exposure. This innovation opens avenues for applications in tissue engineering and drug delivery systems .

Case Study 2: Textile Industry Innovations

Research on this compound's application in dyeing polyester fabrics has shown that it can achieve high color fastness while reducing environmental impact compared to traditional dyes. The study suggests that this compound can be a sustainable alternative in textile processing .

Mecanismo De Acción

Thioindigo exerts its effects primarily through its ability to undergo reversible photoisomerization between its trans and cis forms. This property allows it to act as a photoswitch, changing its conformation and, consequently, its chemical and physical properties upon exposure to light. The molecular targets and pathways involved in this process include the interaction with light-responsive elements and the modulation of electronic states .

Comparación Con Compuestos Similares

- Indigo

- Azobenzenes

- Spiropyrans

Thioindigo’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other related compounds.

Actividad Biológica

Thioindigo, a compound known for its unique structural and photochemical properties, has garnered attention in various fields, particularly in biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and recent research findings.

This compound is a photoswitchable compound that can exist in two isomeric forms: trans and cis. The ability to switch between these forms upon light irradiation makes this compound an attractive candidate for applications in photopharmacology and materials science.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈N₂O₂S₂ |

| Absorption Maxima | 450 nm (trans form) |

| Isomerization Half-life | 24 minutes (cis to trans) |

| Solubility | Limited in common solvents |

Mechanisms of Biological Activity

This compound exhibits significant biological activity through its ability to modulate cellular processes via light-induced isomerization. This property is particularly useful in developing photopharmaceuticals , where the therapeutic effect can be controlled by light.

- Antimicrobial Activity : Research has shown that this compound derivatives possess antimicrobial properties. For instance, the compound 7,7'-Bis[(aza-18-crown-6)carbonyl]this compound demonstrated significant antimicrobial and antioxidant activities in vitro .

- Cell Viability Modulation : this compound's light-dependent behavior allows it to influence cell viability. A study highlighted that certain this compound derivatives reduced the viability of HeLa cells under illumination while having negligible effects in the dark . This selective activity underscores its potential as a targeted therapeutic agent.

- Photoswitchable Enzyme Inhibition : this compound compounds have been engineered to act as enzyme inhibitors that are activated by light. These compounds can exhibit up to six-fold increased activity under illumination compared to dark conditions, providing a mechanism for controlled therapeutic interventions .

Case Study 1: this compound-Containing Hydrogels

A recent study explored the incorporation of this compound into polymeric hydrogels, allowing for visible light-induced modulation of hydrogel stiffness. The results indicated that these hydrogels were non-toxic to cells and could be utilized in biological research .

- Key Findings :

- Successful integration of this compound into crosslinked structures.

- Significant changes in physical properties upon light exposure.

- Potential applications in soft matter materials and biomedical fields.

Case Study 2: Photopharmacology Applications

In another investigation, researchers developed this compound-based compounds that could selectively inhibit histone deacetylases (HDACs) under specific light conditions. This study demonstrated that structural modifications could enhance the efficacy of these compounds, leading to better therapeutic outcomes .

Propiedades

IUPAC Name |

(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUDBUYBGJYFFP-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-75-8 | |

| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thioindigo?

A1: this compound has a molecular formula of C16H8O2S2 and a molecular weight of 308.38 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays a characteristic absorption maximum (λmax) in the visible region, typically around 500-550 nm, responsible for its deep red color. [] The exact position of the λmax can be influenced by factors such as solvent polarity and substituents on the aromatic rings. [, ]

Q3: How does the structure of this compound compare to indigo?

A3: this compound is structurally similar to indigo, with the key difference being the substitution of the two NH groups in indigo with sulfur atoms in this compound. [] This substitution influences the electronic properties and consequently, the spectroscopic behavior of this compound compared to indigo. []

Q4: Is this compound photochromic? What type of photoisomerization does it undergo?

A4: Yes, this compound exhibits photochromism. [] Upon irradiation with specific wavelengths of light, it undergoes reversible trans-cis isomerization around the central C=C double bond. [, , , , ]

Q5: How does the photoisomerization of this compound affect its properties?

A5: Trans-cis isomerization significantly impacts this compound's properties, including absorption spectra, dipole moment, and potential for intermolecular interactions. [] For instance, the trans isomer typically has a higher dipole moment compared to the cis isomer. []

Q6: What factors influence the photoisomerization kinetics of this compound?

A6: Several factors impact this compound's photoisomerization kinetics, including:

- Solvent polarity: More polar solvents tend to stabilize the cis isomer, influencing the photostationary state composition. []

- Substituents: Electron-donating and electron-withdrawing groups on the aromatic rings can alter the energy levels of the excited states, affecting the isomerization rate. [, ]

- Temperature: Temperature influences the thermal relaxation rate from the cis to trans isomer. []

Q7: Can the photoisomerization of this compound be exploited for applications?

A7: Yes, the reversible photoisomerization of this compound makes it a promising candidate for applications like:

- Molecular switches: Its ability to switch between two distinct states upon light irradiation makes it suitable for developing molecular switches. [, ]

- Photoresponsive materials: Incorporation of this compound into polymers or liquid crystals can yield materials with light-tunable properties. [, , ]

Q8: How is this compound used in liquid crystal applications?

A8: Chiral this compound derivatives can be incorporated as dopants in liquid crystal hosts to induce or modify ferroelectric properties. [, , , , ]

Q9: How does the photoisomerization of this compound affect the liquid crystal properties?

A9: Photoisomerization of this compound dopants within a liquid crystal host can alter the spontaneous polarization (PS) of the system. [, , , , ] This effect stems from changes in the dipole moment and steric interactions of the this compound molecule upon isomerization. [, ]

Q10: Can this compound be used to achieve photoinduced inversion of spontaneous polarization in liquid crystals?

A10: Yes, researchers have designed specific chiral this compound dopants with strategically placed substituents that enable photoinduced inversion of PS in ferroelectric liquid crystals. [, ]

Q11: How does this compound interact with clay minerals?

A11: Studies investigating this compound's interaction with palygorskite (a clay mineral) suggest a combination of hydrogen bonding and metal-oxygen bonding contribute to the formation of stable dye-clay complexes. [, ]

Q12: What is the significance of this compound's interaction with clay minerals?

A12: Understanding the interaction between this compound and clay minerals provides insights into the creation of historical pigments like Maya Blue and Maya Purple, where indigoid dyes were combined with palygorskite. [, ]

Q13: Have computational methods been used to study this compound?

A13: Yes, computational chemistry techniques like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate various aspects of this compound, including:

- Electronic structure: DFT calculations help understand the electronic transitions responsible for the absorption spectra of this compound and its derivatives. [, ]

- Structure-property relationships: Computational studies enable the investigation of how substituents on this compound's aromatic rings influence its electronic properties, photoisomerization behavior, and interactions with other molecules. [, ]

- Modeling interactions with other materials: DFT calculations have been used to explore the interaction of this compound with clay minerals, providing insights into the bonding mechanisms and structural features of these complexes. []

Q14: Is this compound stable under ambient conditions?

A14: While generally stable, this compound can undergo degradation under certain conditions. For instance, prolonged exposure to ozone can lead to oxidative degradation of this compound, yielding products like substituted isatins and anhydrides. []

Q15: What is known about the environmental fate of this compound?

A15: Limited information is available regarding the environmental degradation pathways and ecotoxicological effects of this compound. Further research is needed to assess its long-term impact on the environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.